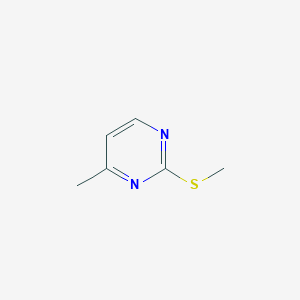

4-Methyl-2-(methylthio)pyrimidine

Übersicht

Beschreibung

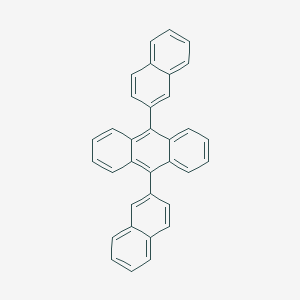

4-Methyl-2-(methylthio)pyrimidine is a compound with potential applications in various fields, including materials science and pharmacology. It serves as a precursor for the synthesis of more complex molecules, such as herbicides, pharmaceuticals, and nonlinear optical materials. The compound's chemical structure allows for diverse reactivity and property modulation, making it a subject of interest for synthetic chemists and materials scientists alike.

Synthesis Analysis

The synthesis of 4-Methyl-2-(methylthio)pyrimidine and its derivatives involves multiple steps, including methylation, chlorination, and nucleophilic substitution reactions. One method described for synthesizing a related compound, 2-methylthio-4,6-difluoride pyrimidine, involves reactions starting from sulfocarbamidediethyl malonate through to dimethyl sulphate and phosphorus oxychloride, highlighting the compound's complex synthetic routes and the factors influencing these reactions for optimal yields and purities (Xiong Li-li, 2007).

Molecular Structure Analysis

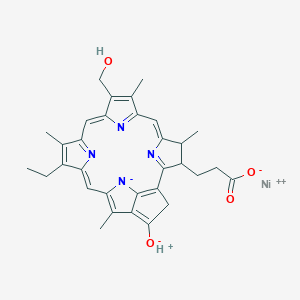

The molecular and electronic structures of derivatives of 4-Methyl-2-(methylthio)pyrimidine have been studied using spectroscopic techniques and quantum chemical calculations. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4-Methyl-2-(methylthio)pyrimidine, was analyzed through SCXRD, FT-Raman, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's solid-state crystal structure and electronic properties, revealing interactions such as C-H⋯O and π···π interactions (P. Krishna Murthy et al., 2019).

Chemical Reactions and Properties

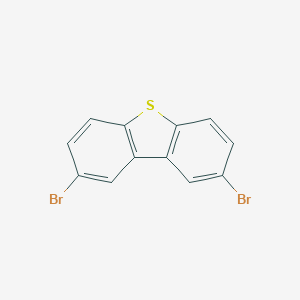

4-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including cyclization and nucleophilic substitution, to form structurally diverse compounds. These reactions have been explored for the synthesis of novel compounds with potential biological activities and as intermediates in the production of anticancer drugs. The reactivity and properties of these compounds are influenced by the presence of the methylthio group and the pyrimidine core, contributing to their utility in medicinal chemistry and material science applications.

Physical Properties Analysis

The physical properties of 4-Methyl-2-(methylthio)pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, have been studied. These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications. For example, oligonucleotides containing derivatives of 4-Methyl-2-(methylthio)pyrimidine have been examined for their reactivity and physical properties, providing insights into their stability and potential uses in biochemical research (B. Connolly & P. Newman, 1989).

Chemical Properties Analysis

The chemical properties of 4-Methyl-2-(methylthio)pyrimidine, including its reactivity patterns, stability, and sensitivity towards various processes, have been investigated through theoretical studies and experimental approaches. These studies help in understanding the compound's behavior in chemical reactions and its potential applications in synthesis and material development. For instance, the electrochemical oxidation of derivatives of 4-Methyl-2-(methylthio)pyrimidine has been explored, yielding valuable insights into their redox properties and the formation of disulfides (F. Freeman et al., 2008).

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Research

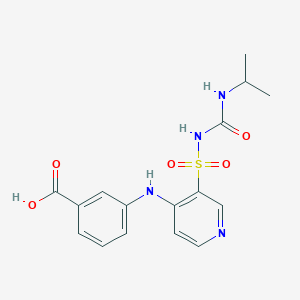

- Summary of the Application: “4-Methyl-2-(methylthio)pyrimidine” has been used in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Application in Synthesis of Novel Compounds

- Summary of the Application: “4-Methyl-2-(methylthio)pyrimidine” has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

- Methods of Application or Experimental Procedures: The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions such as condensation, substitution, and cyclization .

- Results or Outcomes: The synthesis of these novel compounds provides new chemical entities for further biological evaluation. The synthesized compounds could potentially be used as therapeutic agents .

Application in Synthesis of Marine Alkaloid Variolin B1

- Summary of the Application: “4-Methyl-2-(methylthio)pyrimidine” has been used in the total synthesis of the marine alkaloid variolin B1 .

- Methods of Application or Experimental Procedures: The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions such as condensation, substitution, and cyclization .

- Results or Outcomes: The synthesis of these novel compounds provides new chemical entities for further biological evaluation. The synthesized compounds could potentially be used as therapeutic agents .

Application in Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

- Summary of the Application: “4-Methyl-2-(methylthio)pyrimidine” has been used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .

- Methods of Application or Experimental Procedures: The specific methods of synthesis would depend on the target compound. Generally, it involves various organic reactions such as condensation, substitution, and cyclization .

- Results or Outcomes: The synthesis of these novel compounds provides new chemical entities for further biological evaluation. The synthesized compounds could potentially be used as therapeutic agents .

Safety And Hazards

“4-Methyl-2-(methylthio)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .

Zukünftige Richtungen

While the specific future directions for “4-Methyl-2-(methylthio)pyrimidine” are not explicitly mentioned in the search results, pyrimidine derivatives are being studied for their potential pharmacological effects . This suggests that “4-Methyl-2-(methylthio)pyrimidine” could also be a subject of future research in this area.

Relevant Papers

Several papers were found during the search that discuss “4-Methyl-2-(methylthio)pyrimidine” and its properties . These papers provide more detailed information about the compound and its uses.

Eigenschaften

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERVHYBSTYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356302 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(methylthio)pyrimidine | |

CAS RN |

14001-63-9 | |

| Record name | 4-Methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

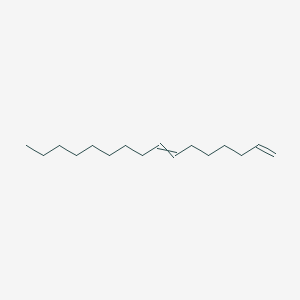

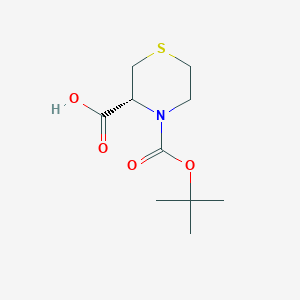

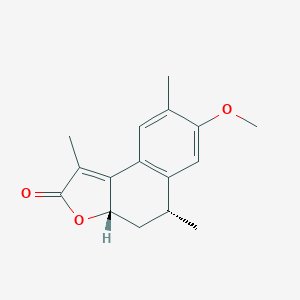

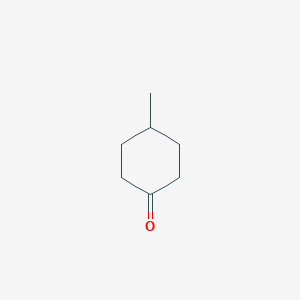

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.